1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione
CAS No.: 135833-82-8
Cat. No.: VC2241583
Molecular Formula: C19H19FO2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135833-82-8 |
|---|---|
| Molecular Formula | C19H19FO2 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione |
| Standard InChI | InChI=1S/C19H19FO2/c1-13(2)18(21)12-17(14-6-4-3-5-7-14)19(22)15-8-10-16(20)11-9-15/h3-11,13,17H,12H2,1-2H3 |
| Standard InChI Key | BCRLKOWTRVWECA-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |
Introduction
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione is a synthetic organic compound with the molecular formula C19H19FO2 and a molecular weight of 298.351 g/mol . This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals. It is classified under the CAS number 135833-82-8 and is often utilized as a reagent in various chemical reactions .
Synthesis and Applications
The synthesis of 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione typically involves the reaction of appropriate precursors, such as 4-fluorobenzaldehyde and a suitable ketone, under conditions that facilitate the formation of the desired diketone structure. This compound is valuable in organic synthesis due to its versatility as a building block for more complex molecules.
In terms of applications, it is primarily used in research settings for the development of new chemical entities, particularly in the pharmaceutical industry. Its fluorinated phenyl ring and diketone functionality make it an attractive intermediate for synthesizing compounds with potential biological activity.
Safety and Handling
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione should be handled with caution, as it is a chemical reagent. It is recommended to store it in a sealed container at room temperature or in a cool, dry place, depending on the specific storage conditions provided by the supplier . Safety Data Sheets (SDS) are available for this compound, which provide detailed information on handling, disposal, and potential hazards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume